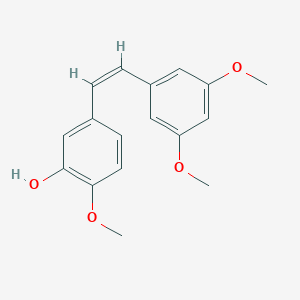

cis-3,4',5-Trimethoxy-3'-hydroxystilbene

Vue d'ensemble

Description

cis-3,4’,5-Trimethoxy-3’-hydroxystilbene: is a stilbene derivative known for its multiple biological activities. It is particularly noted for its ability to induce apoptosis through the mitochondrial release of cytochrome c and suppress tubulin polymerization . This compound has shown potential in leukemic research due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene typically involves the reaction of appropriate stilbene precursors under specific conditions. One common method includes the use of methoxy-substituted benzaldehyde and hydroxystilbene derivatives, followed by a series of reactions including methylation and hydroxylation .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but scaled up for industrial applications. This involves optimizing reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: cis-3,4’,5-Trimethoxy-3’-hydroxystilbene undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohols and hydrocarbons .

Applications De Recherche Scientifique

Cancer Therapy

The primary application of cis-3,4',5-trimethoxy-3'-hydroxystilbene is in cancer research, where it exhibits notable anti-tumor properties:

- Mechanism of Action : The compound functions as a vascular disrupting agent (VDA), targeting established tumor blood vessels to inhibit tumor growth. This is distinct from traditional angiogenesis inhibitors that prevent new blood vessel formation.

- Inhibition of Cancer Cell Growth : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including pancreatic and breast cancer cells. It induces cell cycle arrest at the G2/M phase and enhances levels of critical mitotic checkpoint proteins such as Cyclin B and Aurora B .

- Microtubule Dynamics : The compound disrupts tubulin polymerization, a crucial process for cell division. This action is similar to that of established chemotherapeutic agents like taxanes.

Neuroprotection and Inflammation

Beyond its applications in oncology, this compound may also have potential roles in neuroprotection and inflammation:

Drug Development

The compound's unique properties make it a candidate for further drug development:

- Prodrug Development : Researchers are investigating modifications to improve water solubility and bioavailability through prodrug formulations. For instance, adding morpholino groups has been explored to enhance its pharmacological profile.

- Combination Therapies : There is potential for combining this compound with other therapeutic agents to enhance efficacy against resistant cancer types.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Resveratrol | Trans-stilbene with three hydroxyl groups | Antioxidant; anti-inflammatory |

| Cis-Stilbene | Basic stilbene structure | Limited biological activity |

| Cis-3,4',5-trimethoxystilbene | Three methoxy groups; lacks hydroxyl at 3' | Potential anti-tumor activity |

The unique combination of methoxy and hydroxyl groups in this compound contributes to its distinct biological profile compared to these similar compounds.

Mécanisme D'action

The primary mechanism of action of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene involves the induction of apoptosis. This is achieved through the release of cytochrome c into the cytoplasm, which is associated with the mitochondrial release of cytochrome c. Additionally, the compound suppresses tubulin polymerization, further promoting programmed cell death .

Comparaison Avec Des Composés Similaires

Resveratrol: Another stilbene derivative known for its antioxidant properties.

Pterostilbene: Similar to resveratrol but with better bioavailability.

Combretastatin: A stilbene derivative with potent anti-cancer properties.

Uniqueness: cis-3,4’,5-Trimethoxy-3’-hydroxystilbene is unique due to its specific ability to induce apoptosis through cytochrome c release and its suppression of tubulin polymerization. This makes it particularly valuable in leukemic research compared to other stilbene derivatives .

Activité Biologique

Cis-3,4',5-Trimethoxy-3'-hydroxystilbene, also referred to as 11b in some studies, is a synthetic analog of resveratrol characterized by its unique structural features: three methoxy groups and a hydroxyl group. This compound has garnered attention for its potential therapeutic properties, particularly in cancer treatment. This article explores its biological activity, focusing on its anti-tumor effects, mechanisms of action, and potential applications in various therapeutic areas.

Structural Characteristics

The structural configuration of this compound distinguishes it from other stilbene derivatives. The presence of methoxy groups at positions 3, 4', and 5, along with a hydroxyl group at position 3', contributes to its unique biological profile compared to compounds like resveratrol, which contains hydroxyl groups instead of methoxy groups at similar positions.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor activity across various cancer cell lines. Notable findings include:

- Cell Proliferation Inhibition : In studies involving human pancreatic (PANC-1) and breast (MDA-MB-231) cancer cell lines, treatment with this compound resulted in reduced cell proliferation and induced cell cycle arrest at the G2/M phase. This was accompanied by an increase in mitotic checkpoint proteins such as Cyclin B and Aurora B .

- Mechanism of Action : The compound inhibits microtubule polymerization, which is crucial for mitosis. This action is similar to that of established chemotherapeutic agents like taxanes . The inhibition of microtubule dynamics disrupts normal mitotic processes, leading to apoptosis in cancer cells.

Cytotoxicity Studies

Table 1 summarizes the cytotoxicity of this compound compared to other stilbene derivatives:

Mechanistic Insights

The mechanism underlying the anti-cancer effects of this compound involves several key pathways:

- Cell Cycle Regulation : The compound increases levels of proteins involved in the G2/M transition, such as Cyclin B and phosphorylated histone H3. This indicates that it may effectively halt the cell cycle at critical checkpoints .

- Apoptosis Induction : Studies have demonstrated that this compound promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Therapeutic Applications

Given its biological activity and mechanisms of action, this compound shows promise for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit tumor growth and induce apoptosis positions it as a potential candidate for developing new anti-cancer drugs targeting microtubule dynamics .

- Neuroprotection and Inflammation : Beyond oncology, there are indications that this compound may have applications in neuroprotection and reducing inflammation due to its structural properties.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Mouse Xenograft Models : In combination with VEGF inhibitors like bevacizumab, this compound demonstrated enhanced therapeutic efficacy against established tumors in mouse models.

- Leukemia Treatment : Animal studies have shown that this stilbene derivative can induce significant leukemic cell death without affecting normal bone marrow progenitor cells .

Propriétés

IUPAC Name |

5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIWTPQGJCCTPA-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435775 | |

| Record name | 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586410-08-4 | |

| Record name | 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cis-3,4',5-Trimethoxy-3'-hydroxystilbene interact with its target and what are the downstream effects?

A1: This stilbene derivative exerts its anti-leukemic effects by binding to the colchicine-binding site of tubulin. [] This interaction disrupts microtubule polymerization, a critical process for cell division. [] As a consequence, leukemic cells are arrested in the G2/M phase of the cell cycle, ultimately leading to cell death. []

Q2: Is there evidence that this compound selectively targets leukemic cells?

A2: Research suggests that this compound exhibits some selectivity towards leukemic cells. Studies have shown that this compound induces cell death in leukemic cell lines at nanomolar concentrations, while having minimal impact on normal bone marrow progenitor cells. [] This finding highlights its potential as a targeted therapeutic option with reduced systemic toxicity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.